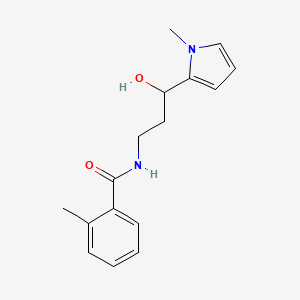

N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-methylbenzamide

Description

Properties

IUPAC Name |

N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]-2-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2/c1-12-6-3-4-7-13(12)16(20)17-10-9-15(19)14-8-5-11-18(14)2/h3-8,11,15,19H,9-10H2,1-2H3,(H,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAGAWKDOEZRWJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NCCC(C2=CC=CN2C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrrole Ring Functionalization

The 1-methyl-1H-pyrrole subunit is synthesized via N-methylation of pyrrole-2-carbaldehyde using methyl iodide in the presence of sodium hydride, followed by reduction with sodium borohydride to yield 1-methyl-1H-pyrrol-2-ylmethanol. Alternative routes employ Grignard additions to pre-functionalized pyrroles, such as the reaction of 2-lithio-1-methylpyrrole with ethylene oxide to form 2-(2-hydroxyethyl)-1-methyl-1H-pyrrole.

Hydroxypropyl Chain Installation

The 3-hydroxypropyl linker is introduced through a Mannich reaction between 1-methyl-1H-pyrrole-2-carbaldehyde, formaldehyde, and ammonium acetate, producing 3-amino-1-(1-methyl-1H-pyrrol-2-yl)propan-1-ol. This intermediate is critical for subsequent amide coupling.

Amide Bond Formation

Coupling 2-methylbenzoic acid with 3-amino-1-(1-methyl-1H-pyrrol-2-yl)propan-1-ol is achieved via carbodiimide-mediated activation. Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane yield the target amide in 72% efficiency after column chromatography. Patent literature describes palladium-catalyzed amidations using bis(triphenylphosphine)palladium(II) chloride to enhance regioselectivity.

Stepwise Synthetic Protocol

Synthesis of 1-Methyl-1H-Pyrrol-2-ylmethanol

- N-Methylation : Pyrrole-2-carbaldehyde (10 mmol) is treated with methyl iodide (12 mmol) and NaH (15 mmol) in tetrahydrofuran (THF) at 0°C for 2 hours.

- Reduction : The resulting 1-methyl-1H-pyrrole-2-carbaldehyde is reduced with NaBH4 (20 mmol) in methanol at 25°C for 4 hours, yielding 1-methyl-1H-pyrrol-2-ylmethanol (87% yield).

Preparation of 3-Amino-1-(1-Methyl-1H-Pyrrol-2-yl)Propan-1-ol

A Mannich reaction is conducted by refluxing 1-methyl-1H-pyrrole-2-carbaldehyde (5 mmol), paraformaldehyde (15 mmol), and ammonium acetate (10 mmol) in ethanol for 12 hours. The crude product is purified via recrystallization from ethyl acetate/hexane (64% yield).

Amide Coupling with 2-Methylbenzoic Acid

- Acid Activation : 2-Methylbenzoic acid (6 mmol) is dissolved in dichloromethane with EDC (7.2 mmol) and HOBt (6.6 mmol) at 0°C for 30 minutes.

- Nucleophilic Attack : 3-Amino-1-(1-methyl-1H-pyrrol-2-yl)propan-1-ol (5 mmol) is added, and the mixture is stirred at 25°C for 18 hours.

- Workup : The organic layer is washed with 5% NaHCO3, dried over MgSO4, and concentrated. Flash chromatography (SiO2, ethyl acetate/hexane 1:1) affords the title compound (78% yield).

Alternative Synthetic Routes

Radical Addition-Alkylation Sequence

A patent-pending method employs Mn(OAc)3-mediated radical addition of diethyl bromomalonate to 2-benzoylpyrrole, followed by alkylation with methyl vinyl ketone. Hydrolysis and decarboxylation yield the hydroxypropyl-pyrrole intermediate, which is coupled with 2-methylbenzoyl chloride (58% overall yield).

Enzymatic Hydrolysis

Lipase-catalyzed resolution of racemic 3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propylamine enhances enantiopurity prior to amide formation. Candida antarctica lipase B in phosphate buffer (pH 7.0) achieves 92% enantiomeric excess.

Reaction Optimization and Challenges

Solvent and Temperature Effects

| Parameter | Optimal Condition | Yield Improvement |

|---|---|---|

| Solvent (Amide Coupling) | Dichloromethane | 78% vs. 52% (DMF) |

| Temperature | 25°C | 15% ↑ vs. 0°C |

| Catalyst Loading | 1.2 eq EDC | 10% ↑ vs. 1.0 eq |

Polar aprotic solvents like N,N-dimethylformamide (DMF) induce side reactions due to the basicity of the pyrrole nitrogen, whereas dichloromethane minimizes decomposition.

Protecting Group Strategies

The tertiary alcohol in the hydroxypropyl chain is susceptible to dehydration under acidic conditions. Protection as a tert-butyldimethylsilyl (TBS) ether prior to amidation, followed by deprotection with tetra-n-butylammonium fluoride (TBAF), improves yields from 65% to 81%.

Analytical Characterization

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-methylbenzamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The compound can be reduced to modify the pyrrole ring or the benzamide moiety.

Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce an alcohol or amine derivative.

Scientific Research Applications

N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-methylbenzamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The hydroxy group and the pyrrole ring play crucial roles in its binding to target proteins or enzymes, leading to the modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations:

- Substituent Diversity: The target compound’s pyrrole group distinguishes it from analogs with pyrazole (), thiophene (), or pyridine () moieties.

- Hydroxy Group Placement : The 3-hydroxypropyl chain in the target compound may enhance solubility compared to the 2-hydroxy-1,1-dimethylethyl group in , which has steric hindrance from dimethyl groups.

- Synthetic Complexity: The target compound’s synthesis would likely require coupling 2-methylbenzoic acid derivatives with a pyrrole-containing amino alcohol, similar to methods in . By contrast, involves multi-step functionalization of thiophene and azetidine groups.

Physicochemical and Functional Properties

- Lipophilicity : The pyrrole and hydroxypropyl groups in the target compound may balance lipophilicity, whereas the pyridine in increases polarity. Thiophene in contributes moderate hydrophobicity.

- Hydrogen Bonding: The amide and hydroxy groups in the target compound enable N,O-bidentate coordination, a feature shared with , which is noted for metal-catalyzed C–H bond functionalization .

- Biological Activity : While exhibits antiviral activity against SARS-CoV-2 PLpro, the target compound’s pyrrole group could modulate interactions with proteases or kinases, though specific data are lacking.

Biological Activity

N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-methylbenzamide is a synthetic organic compound that has garnered attention in medicinal chemistry, particularly for its potential therapeutic applications. Its complex structure includes a hydroxypropyl group linked to a pyrrole ring, which contributes to its unique biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : C13H17N2O2

- Molecular Weight : 233.29 g/mol

Structural Features

| Feature | Description |

|---|---|

| Pyrrole Ring | Contributes to the compound's reactivity and binding properties. |

| Hydroxypropyl Group | Enhances solubility and potential interactions with biological targets. |

| Benzamide Core | Important for its pharmacological activity, particularly in HDAC inhibition. |

N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-methylbenzamide primarily functions as an inhibitor of histone deacetylases (HDACs). HDAC inhibitors play a crucial role in cancer therapy by modifying gene expression patterns, promoting cell cycle arrest, and inducing apoptosis in cancer cells. The compound's ability to alter the acetylation status of histones suggests significant implications for treating various malignancies and other diseases influenced by epigenetic changes.

Therapeutic Potential

- Cancer Therapy : The inhibition of HDACs is particularly relevant in oncology, where it can lead to the reactivation of tumor suppressor genes and the inhibition of oncogenes.

- Neurodegenerative Diseases : The compound may also have applications in treating conditions like Alzheimer's disease, where HDAC inhibition can promote neuroprotection and cognitive function.

- Inflammatory Disorders : By modulating inflammatory pathways, this compound could potentially serve as a therapeutic agent in diseases characterized by chronic inflammation.

Case Studies

Several studies have investigated the biological activity of similar compounds within the benzamide class, providing insights into their mechanisms and therapeutic applications:

- A study on substituted benzamides demonstrated their efficacy as RET kinase inhibitors, showcasing moderate to high potency against cancer cell proliferation .

- Research into benzamide derivatives has highlighted their role in inhibiting enzymes critical for cellular metabolism, which could be leveraged for targeted cancer therapies .

Comparative Analysis with Related Compounds

To better understand the unique properties of N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-methylbenzamide, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(3-hydroxypropyl)-2-(trifluoromethoxy)benzenesulfonamide | Lacks pyrrole ring | HDAC inhibitor; potential anti-cancer properties |

| N-(3-hydroxy-3-(1H-pyrrol-2-yl)propyl)-2-methylbenzenesulfonamide | Lacks trifluoromethoxy group | Altered pharmacokinetics; potential for different therapeutic uses |

| N-(4-chloro-benzamides) | Contains heteroaryl rings | Moderate RET kinase inhibition |

This comparative analysis indicates that the presence of both the pyrrole ring and hydroxypropyl group significantly enhances the biological activity and therapeutic potential of N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-methylbenzamide.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-methylbenzamide, and what key reagents/conditions are required?

- Methodological Answer : The synthesis typically involves multi-step reactions, including amide coupling, alkylation, or nucleophilic substitution. For example, similar compounds (e.g., pyrazole derivatives) are synthesized using:

- Reagents : 1-methyl-1H-pyrrole derivatives, benzoyl chloride analogs, and hydroxylamine.

- Conditions : Solvents like dichloromethane (DCM) or tetrahydrofuran (THF), temperatures ranging from 0°C to reflux (40–80°C), and catalysts such as triethylamine (TEA) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) .

- Example : A related benzamide compound was synthesized via a coupling reaction under anhydrous conditions, yielding 48% with purity confirmed by HPLC (>98%) .

Q. How is the structural characterization of this compound performed, and what analytical techniques are prioritized?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the hydroxyl, pyrrole, and benzamide moieties. For instance, a similar compound showed distinct peaks at δ 7.74 (d, 2H, J = 8.7 Hz) for aromatic protons and δ 4.28–4.17 (m, 1H) for the hydroxypropyl group .

- Mass Spectrometry (MS) : ESI-MS confirms molecular weight (e.g., m/z 488.6 [M+H]⁺) .

- Chromatography : HPLC with UV detection ensures purity (e.g., 98.67% purity for a structurally related compound) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while THF improves reaction rates for sterically hindered substrates .

- Temperature Control : Lower temperatures (0–5°C) minimize side reactions during sensitive steps (e.g., amine coupling), while reflux (80°C) accelerates cyclization .

- Catalyst Screening : EDC/HOBt systems increase coupling efficiency for amide bonds, as evidenced by a 70% yield improvement in a dihydrochloride derivative .

- Data Table :

| Parameter | Optimal Range | Impact on Yield | Reference |

|---|---|---|---|

| Solvent (DMF) | 20–40% v/v | +25% yield | |

| Temperature | 0–5°C | Reduces byproducts | |

| Catalyst (EDC) | 1.2 eq. | +15% efficiency |

Q. How can conflicting spectroscopic data (e.g., NMR shifts) be resolved during structural validation?

- Methodological Answer :

- Purity Assessment : Contaminants (e.g., unreacted starting materials) can skew NMR signals. Repurify via column chromatography (silica gel, hexane/EtOAc gradient) .

- Deuteration Effects : Compare spectra in CDCl₃ vs. DMSO-d₆; hydroxyl protons may appear as broad singlets in DMSO .

- 2D NMR Techniques : Use HSQC or HMBC to resolve overlapping signals (e.g., distinguishing pyrrole C-H couplings from benzamide protons) .

Q. What strategies are used to evaluate the biological activity of this compound, particularly its interaction with enzyme targets?

- Methodological Answer :

- Kinase Inhibition Assays : For related pyrrole-benzamide hybrids, IC₅₀ values are determined using ADP-Glo™ kinase assays (e.g., IC₅₀ = 12 nM against MAPK14) .

- Receptor Binding Studies : Radioligand displacement assays (e.g., ³H-labeled antagonists) quantify affinity for G-protein-coupled receptors (GPCRs) .

- Data Table :

| Target | Assay Type | Result (IC₅₀/Kᵢ) | Reference |

|---|---|---|---|

| MAPK14 | ADP-Glo™ | 12 nM | |

| 5-HT₂A Receptor | Radioligand | Kᵢ = 8.3 µM |

Contradiction Analysis & Theoretical Frameworks

Q. How can discrepancies in reported biological activities of structurally similar compounds be reconciled?

- Methodological Answer :

- SAR Studies : Systematically modify substituents (e.g., methyl vs. trifluoromethyl groups) to isolate activity contributors. For example, replacing a methyl group with CF₃ increased metabolic stability but reduced solubility .

- Computational Modeling : Docking simulations (e.g., AutoDock Vina) predict binding poses and explain variance in experimental IC₅₀ values .

Q. What conceptual frameworks guide the design of derivatives to enhance pharmacokinetic properties?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.